3-bromo-N-methoxy-N-methylpicolinamide is a chemical compound that belongs to the class of picolinamides, which are derivatives of picolinic acid. This compound features a bromine atom at the 3-position of the aromatic ring, a methoxy group, and a methyl group attached to the nitrogen atom of the amide functional group. Picolinamides are known for their biological activities, including potential applications in medicinal chemistry, particularly in the development of anticancer agents.
The synthesis and characterization of 3-bromo-N-methoxy-N-methylpicolinamide have been documented in various research articles and patents, indicating its relevance in pharmacological studies and synthetic chemistry. The compound has been explored in the context of its interactions with biological targets such as epidermal growth factor receptor and vascular endothelial growth factor receptor-2 .
3-bromo-N-methoxy-N-methylpicolinamide is classified as an amide, specifically a picolinamide, which is characterized by its heterocyclic structure containing a pyridine ring. It also falls under the broader category of brominated organic compounds, which are often studied for their reactivity and potential biological activity.
The synthesis of 3-bromo-N-methoxy-N-methylpicolinamide can be achieved through several methods, typically involving bromination of N-methoxy-N-methylpicolinamide followed by purification processes.
The reaction conditions for bromination generally include:
The molecular structure of 3-bromo-N-methoxy-N-methylpicolinamide can be represented as follows:
The structure features:
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to confirm the structure:
3-bromo-N-methoxy-N-methylpicolinamide can participate in various chemical reactions:
These reactions often require specific conditions:
The mechanism of action for 3-bromo-N-methoxy-N-methylpicolinamide is primarily related to its interactions with specific biological targets. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation:
In silico studies have reported binding affinities indicating that modifications in the structure can lead to enhanced biological activity .
Relevant data from studies indicate that variations in substituents can significantly affect these properties, impacting both solubility and reactivity profiles.
3-bromo-N-methoxy-N-methylpicolinamide has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development within pharmaceutical sciences .
The synthesis of 3-bromo-N-methoxy-N-methylpicolinamide (CAS: 867353-49-9) follows established protocols for Weinreb amide formation from picolinic acid precursors. The canonical route begins with esterification of 3-bromopicolinic acid using methanol under acidic catalysis (e.g., H₂SO₄ or SOCl₂/MeOH), yielding methyl 3-bromopicolinate. Subsequent nucleophilic substitution with N,O-dimethylhydroxylamine hydrochloride in the presence of organometallic reagents (e.g., AlMe₃) or coupling agents (e.g., HBTU/Hünig's base) furnishes the target compound [1]. This two-step approach typically achieves 70-85% overall yield, with purity >95% confirmed by HPLC and NMR spectroscopy.
Critical process parameters include:
Table 1: Traditional Synthesis Optimization Parameters
Reaction Step | Optimal Conditions | Yield (%) | Key Impurities |
---|---|---|---|
Esterification | SOCl₂/MeOH, reflux, 4h | 92-95 | Diacid, methyl ester dimer |
Amidation | AlMe₃ (1.3 eq), THF, -5°C, 12h | 85-88 | Hydrolysis product, N-methylamide |
Challenges in purification arise from residual metal catalysts and hydrolyzed byproducts, typically addressed via aqueous workup (5% citric acid) followed by recrystallization from ethyl acetate/hexane mixtures [1] [3].
The bromine substituent at the C3 position enables diverse metal-catalyzed transformations, positioning this compound as a versatile synthetic intermediate:
Table 2: Catalytic Functionalization of 3-Bromo-N-methoxy-N-methylpicolinamide
Reaction Type | Catalyst System | Conversion (%) | Primary Application |
---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂ (3 mol%), K₂CO₃, dioxane/H₂O | 92-98 | Biaryl ketone precursors |
C-H Alkoxylation | Co(OAc)₂·4H₂O (10 mol%), PivOH, air | 75-83 | 3-Bromo-5-alkoxypicolinamides |
Stille Coupling | Pd₂(dba)₃/AsPh₃, DMF, 100°C | 85-91 | Stannane coupling for drug intermediates |
Notably, the Weinreb amide group remains intact under these conditions, enabling sequential functionalization strategies [3] [10].
The pyridine core in 3-bromo-N-methoxy-N-methylpicolinamide governs both reactivity and stability through several mechanisms:
Comparative studies with positional isomers reveal distinct properties: 5-bromo-N-methoxy-N-methylpicolinamide (CAS: 1211592-38-9) exhibits enhanced metabolic stability (human microsomal CLint = 8.2 μL/min/mg) versus the 3-bromo analog (CLint = 15.6 μL/min/mg), attributed to reduced cytochrome P450 binding affinity at the C5 position [3] [7].
Strategic modifications to the picolinamide scaffold address key pharmaceutical limitations:
Table 3: Structure-Property Relationships in Modified Picolinamides
Structural Feature | Aqueous Solubility (μM, pH 7.4) | Human Microsomal CLint (μL/min/mg) | cLogP | PfATP4 IC50 (μM) |
---|---|---|---|---|
3-Br (parent) | 5.0 | 15.6 | 1.6 | 0.23 |
5-Br isomer | 8.2 | 8.2 | 1.7 | 3.55 |
3-CF₃ analog | 3.1 | 9.0 | 2.3 | >10 |
Dihydroquinazolinone | 52 | <10 | 0.9 | 0.25 |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7